

Solvent Red 52 solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent red 52

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An In-depth Technical Guide to the Solubility of **Solvent Red 52** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Solvent Red 52** (CAS No. 81-39-0), a synthetic anthraquinone dye. The document presents quantitative solubility data in various organic solvents, details a robust experimental protocol for solubility determination, and includes a visual workflow to guide researchers in their laboratory practices.

Quantitative Solubility Data

The solubility of **Solvent Red 52** is a critical parameter for its application in various fields, including the formulation of colored coatings, plastics, and inks. The following table summarizes the available quantitative solubility data in common organic solvents.

Solvent	CAS Number	Temperature (°C)	Solubility (g/L)
Acetone	67-64-1	20	0.3[1]
Butyl Acetate	123-86-4	20	0.3[1]
Dichloromethane	75-09-2	20	30.0[1]
Ethyl Alcohol	64-17-5	20	0.1[1]

Qualitative Solubility:

In addition to the quantitative data, several sources report the qualitative solubility of **Solvent Red 52**:

- Slightly Soluble: Chloroform, Methanol
- Soluble: Pyridine^[2]^[3]

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for determining the solubility of **Solvent Red 52** in organic solvents. This protocol is based on the widely used shake-flask method, which is considered a reliable technique for establishing equilibrium solubility.

2.1. Materials and Equipment

- **Solvent Red 52** (analytical grade)
- Organic solvents (HPLC grade or equivalent)
- Analytical balance (± 0.1 mg)
- Glass vials with screw caps and PTFE septa
- Constant temperature orbital shaker or water bath
- Centrifuge
- Syringe filters (0.22 μm , solvent-compatible)
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2.2. Procedure

- Preparation of Supersaturated Solutions:
 - Accurately weigh an excess amount of **Solvent Red 52** and transfer it to a glass vial.

- Add a known volume of the desired organic solvent to the vial. The amount of solid should be sufficient to ensure that undissolved particles remain after reaching equilibrium.
- Securely cap the vials.
- Equilibration:
 - Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to sediment.
 - For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
- Sample Collection and Dilution:
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.
 - Immediately filter the aliquot through a 0.22 μm syringe filter into a pre-weighed container or a volumetric flask. This step is crucial to remove any undissolved microparticles.
 - If necessary, dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantification:
 - Gravimetric Method: Accurately weigh the filtered aliquot. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute. Weigh the remaining solid residue. The solubility can then be calculated.

- Spectrophotometric Method: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λ_{max}) for **Solvent Red 52** in the specific solvent. Calculate the concentration using a pre-established calibration curve.
- Chromatographic Method (HPLC): Inject a known volume of the diluted solution into an HPLC system equipped with a suitable detector (e.g., UV-Vis). Determine the concentration by comparing the peak area to a calibration curve prepared with known standards of **Solvent Red 52**.

2.3. Data Analysis and Reporting

- Calculate the solubility in grams per liter (g/L) or other appropriate units.
- Perform the experiment in triplicate to ensure the reproducibility of the results.
- Report the average solubility and the standard deviation.
- Clearly state the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of **Solvent Red 52** solubility in an organic solvent.



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Caption: Workflow for determining the solubility of **Solvent Red 52**.

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- To cite this document: BenchChem. [Solvent Red 52 solubility in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584971#solvent-red-52-solubility-in-organic-solvents]

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